molecular formula C6H6N4 B112336 3-Aminopyrazolo[1,5-a]pyrimidine CAS No. 232600-93-0

3-Aminopyrazolo[1,5-a]pyrimidine

Cat. No.: B112336
CAS No.: 232600-93-0
M. Wt: 134.14 g/mol
InChI Key: QRSZMEQQBAGKPH-UHFFFAOYSA-N
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Description

3-Aminopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that consists of a pyrazole ring fused to a pyrimidine ring. This compound has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of pyrazolo[1,5-a]pyrimidin-3-amine allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of aminopyrazole with β-enaminone under microwave irradiation. The reaction is carried out at 180°C for 2 minutes, followed by the addition of nitric acid and sulfuric acid at 60°C under solvent-free microwave irradiation for 10 minutes . This method provides a rapid and efficient route to the desired compound.

Industrial Production Methods

Industrial production of pyrazolo[1,5-a]pyrimidin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles under various conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

3-Aminopyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopyrazolo[1,5-a]pyrimidine is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets compared to similar compounds, making it a versatile scaffold for drug discovery and development .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSZMEQQBAGKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611270
Record name Pyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232600-93-0
Record name Pyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Pyrazolo[1,5-a]pyrimidin-3-amine derivatives in medicinal chemistry?

A1: Pyrazolo[1,5-a]pyrimidin-3-amine derivatives show promise as potential therapeutic agents. Research indicates their potential use as neutral sphingomyelinase 2 (nSMase2) inhibitors []. nSMase2 plays a role in various cellular processes, and its dysregulation has been linked to several diseases. Additionally, these compounds have been explored for their use in coloring keratin-containing fibers, highlighting their versatility in different applications [].

Q2: What are the advantages of the reported one-pot synthesis of 3-halogenated and 3-nitropyrazolo[1,5-a]pyrimidines?

A2: A significant advantage of the described synthetic method lies in its efficiency and versatility. This one-pot microwave-assisted process allows for the production of diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines in good to excellent yields []. The method stands out due to its:

    Q3: Can the synthesized 3-functionalized pyrazolo[1,5-a]pyrimidines be further modified?

    A3: Yes, the 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines synthesized through the one-pot method serve as valuable precursors for further derivatization []. Researchers successfully employed these compounds to synthesize 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines with yields reaching up to 92%. This ability to introduce various substituents at the 3-position significantly expands the possibilities for exploring structure-activity relationships and developing compounds with tailored properties.

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